rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans
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Overview
Description
rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans is a synthetic organic compound characterized by its unique cyclopropyl structure and dichlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring is formed through a cyclopropanation reaction, often using a diazo compound and a suitable catalyst.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where a precursor compound reacts with a dichlorophenyl halide.
Formamido Group Addition: The formamido group is added through an amidation reaction, where an amine reacts with a formylating agent.
Acetic Acid Derivatization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]amino}acetic acid
- **2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]carboxamido}acetic acid
- **2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]hydroxy}acetic acid
Uniqueness
rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans is unique due to its specific formamido group, which imparts distinct chemical and biological properties. This compound’s cyclopropyl ring and dichlorophenyl group contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
2679949-29-0 |
---|---|
Molecular Formula |
C12H11Cl2NO3 |
Molecular Weight |
288.1 |
Purity |
95 |
Origin of Product |
United States |
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